{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound with the molecular formula C8H13N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and agriculture. The compound features a triazole ring substituted with an oxolan-2-ylmethyl group and a methanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst. The general synthetic route can be summarized as follows:
Preparation of the Azide: The starting material, an alkyl halide, is converted to the corresponding azide using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Oxolan-2-ylmethyl Group: The triazole intermediate is then alkylated with oxolan-2-ylmethyl bromide to introduce the oxolan-2-ylmethyl group.
Reduction to Methanol: Finally, the compound is reduced to introduce the methanol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.
Substitution: The oxolan-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Biology: It serves as a probe in biochemical assays and as a ligand in bioorthogonal chemistry.
Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts by inhibiting enzymes or receptors involved in disease pathways. The triazole ring is known to interact with metal ions and proteins, modulating their activity and leading to therapeutic effects. The oxolan-2-ylmethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde}
- {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid}
- {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-amine}
Uniqueness
{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to its combination of the triazole ring and the oxolan-2-ylmethyl group, which imparts specific chemical and biological properties. The presence of the methanol group further enhances its reactivity and versatility in various applications.
Properties
IUPAC Name |
[1-(oxolan-2-ylmethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-7-4-11(10-9-7)5-8-2-1-3-13-8/h4,8,12H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMSNFMPZKMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.